The succinimidyl ester group (SE) in the molecule reacts readily with the amine group (NH2) present in these biomolecules, forming an amide bond [, ]. This attachment process is efficient and specific, making 7-DCCA SE a valuable tool for various research applications.
One major application of 7-DCCA SE lies in analytical chemistry. It is used to label amino acids prior to their separation and identification by capillary zone electrophoresis (CZE) [, ]. The attached 7-DCCA moiety imparts fluorescence properties to the labeled amino acids, allowing for their detection and quantification with high sensitivity [].
Additionally, 7-DCCA serves as a reference compound in the screening of nerve agent degradation products using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) []. Its well-defined characteristics and ease of detection make it a valuable tool in this context.
While the primary applications of 7-DCCA SE currently lie in analytical chemistry, its labeling capabilities hold promise for further research and development. The ability to attach a fluorescent tag to biomolecules opens doors for various possibilities, including:
Coumarin-3-carboxylic acid succinimidyl ester is a chemical compound with the molecular formula C₁₄H₉NO₆ and a molecular weight of approximately 287.22 g/mol. This compound is derived from coumarin, a naturally occurring compound known for its aromatic properties and potential biological activities. The succinimidyl ester form enhances its reactivity, making it useful in various biochemical applications, particularly in labeling biomolecules due to its fluorescent properties .
SECCA's mechanism of action revolves around its role in bioconjugation. Here's how it works:
The primary chemical reaction involving coumarin-3-carboxylic acid succinimidyl ester is its activation of carboxylic acid groups to form amide bonds. When reacted with amine-containing compounds, it undergoes nucleophilic substitution, resulting in the formation of stable amides. This reaction is essential for conjugating fluorescent labels to proteins and other biomolecules, which can be detected via fluorescence microscopy or spectroscopy .
The synthesis of coumarin-3-carboxylic acid succinimidyl ester typically involves the following steps:
These methods yield a product suitable for further applications in bioconjugation and fluorescence labeling .
Coumarin-3-carboxylic acid succinimidyl ester has several notable applications:
Interaction studies involving coumarin-3-carboxylic acid succinimidyl ester typically focus on its ability to bind to amine-containing biomolecules. These studies help elucidate the kinetics and efficiency of labeling reactions, providing insights into optimal conditions for bioconjugation. The fluorescent properties of the compound allow researchers to monitor these interactions in real-time using fluorescence microscopy or flow cytometry techniques .
Several compounds share structural similarities with coumarin-3-carboxylic acid succinimidyl ester. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7-Diethylaminocoumarin-3-carboxylic acid succinimidyl ester | Contains diethylamino group | Enhanced fluorescence properties |
7-Hydroxycoumarin-3-carboxylic acid succinimidyl ester | Hydroxy group at the 7-position | Potentially different reactivity profiles |
7-Methoxycoumarin-3-carboxylic acid succinimidyl ester | Methoxy group at the 7-position | Variations in solubility and fluorescence |
Uniqueness: Coumarin-3-carboxylic acid succinimidyl ester stands out due to its specific carboxylic acid functionality combined with the succinimidyl group, which enhances its reactivity towards amines compared to other derivatives. This makes it particularly effective for bioconjugation applications where precise targeting of biomolecules is required.
The synthesis of coumarin-3-carboxylic acid succinimidyl esters follows well-established carbodiimide-mediated coupling protocols that enable efficient conversion of carboxylic acid functionalities to activated NHS esters. The most widely employed synthetic approach involves the reaction of coumarin-3-carboxylic acid derivatives with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent. This methodology has been successfully applied to various coumarin substrates, including 7-hydroxycoumarin-3-carboxylic acid and 7-(diethylamino)coumarin-3-carboxylic acid, yielding the corresponding succinimidyl esters with high efficiency.
The synthesis typically proceeds through the formation of an O-acylisourea intermediate, which subsequently undergoes nucleophilic attack by the hydroxyl group of NHS to form the desired succinimidyl ester. Alternative coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have also been employed for specific coumarin substrates, particularly when working with sensitive rhodamine-coumarin conjugates. The choice of coupling reagent often depends on the specific substitution pattern of the coumarin core and the desired reaction conditions.
Table 1: Molecular Properties of Common Coumarin-3-carboxylic Acid Succinimidyl Esters
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Fluorescence Properties |
---|---|---|---|---|
Coumarin-3-carboxylic acid succinimidyl ester | C₁₄H₉NO₆ | 287.22 | 148627-84-3 | Basic coumarin fluorescence |
7-Hydroxycoumarin-3-carboxylic acid succinimidyl ester | C₁₄H₉NO₇ | 303.22 | 134471-24-2 | λₑₓ 386 nm; λₑₘ 448 nm |
7-(Diethylamino)coumarin-3-carboxylic acid succinimidyl ester | C₁₈H₁₈N₂O₆ | 358.35 | 36801 | λₑₓ 445 nm; λₑₘ 482 nm |
Recent developments in synthesis methodology have focused on addressing the inherent stability issues associated with NHS esters in aqueous environments. These compounds are susceptible to hydrolytic degradation, alcoholysis, and transesterification reactions, which can significantly impact their performance in labeling applications. To overcome these limitations, researchers have investigated alternative leaving groups, such as 1-hydroxybenzotriazolyl (OBt), which demonstrate improved stability and reduced side reaction propensity compared to conventional NHS esters.
The synthesis optimization has also involved careful consideration of reaction conditions, including temperature control, solvent selection, and the use of additives such as 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency. The general procedure involves dissolving the coumarin-3-carboxylic acid substrate with DMAP and N-hydroxysuccinimide in anhydrous dimethylformamide, followed by dropwise addition of a DCC solution in dichloromethane under controlled temperature conditions.
The coumarin-3-carboxylic acid framework provides multiple sites for structural modification, with the C3 and C4 positions being particularly amenable to functionalization reactions. Position-specific modifications at the C3 position involve decarboxylative processes that enable the introduction of various functional groups while maintaining the integrity of the coumarin scaffold. These transformations have been extensively studied using photocatalytic activation strategies, particularly for reductive azaarylation reactions that utilize cyanoazaarenes as coupling partners.
C4-functionalization represents another important avenue for structural modification, with several catalytic systems demonstrating efficiency in promoting regioselective reactions at this position. Palladium-catalyzed oxidative Heck reactions have emerged as a powerful tool for C4-arylation of coumarin-3-carboxylic acids, utilizing arylboronic acids as coupling partners in the presence of molecular oxygen as an oxidant. The mechanism involves initial protodecarboxylation at the C3 position by the Pd(II) catalyst, followed by regioselective oxidative coupling at the C4 position to yield the desired arylated products.
Rhodium-catalyzed C-H activation strategies have also proven effective for C4-functionalization, particularly for reactions involving alkyne coupling partners. These transformations proceed through the formation of rhodacycle intermediates, where coordination of the carboxyl group facilitates the coupling reaction by positioning the rhodium center in proximity to the C=C double bond of the coumarin substrate. The resulting products undergo CO₂ extrusion to yield the final C4-substituted coumarins.
Table 2: C3/C4-Functionalization Strategies for Coumarin-3-carboxylic Acid Derivatives
Position | Reaction Type | Catalyst System | Coupling Partner | Product Type |
---|---|---|---|---|
C3 | Decarboxylative azaarylation | Photocatalyst | Cyanoazaarenes | Azaaryl-substituted coumarins |
C4 | Oxidative Heck | Pd(OAc)₂/O₂ | Arylboronic acids | 4-Arylcoumarins |
C4 | C-H activation | Rh(III) catalyst | Alkynes | 4-Alkynylcoumarins |
C4 | Alkenylation | Ru catalyst | Acrylates | 4-Alkenylcoumarins |
Ruthenium-catalyzed alkenylation reactions provide access to C4-alkenylated coumarin derivatives using various acrylates as alkenylating reagents. When coumarin-3-carboxylic acids serve as starting materials, the transformation proceeds via a decarboxylative C-H alkenylation process that yields C4-substituted products capable of undergoing subsequent cyclization reactions to produce complex heterocyclic frameworks such as pyrrolo[3,4-c]coumarins.
The development of cesium carbonate-promoted multicomponent reactions has expanded the scope of C3-functionalization to include Heck-coupling reactions with styrenes, decarboxylative arylation with aryl bromides, and decarboxylative Suzuki-Miyaura coupling with arylboronic acids. These transformations proceed through initial decarboxylation of the coumarin-3-carboxylic acid substrate, followed by palladium-catalyzed coupling with the appropriate electrophilic partner.
The selection of appropriate solvent systems plays a crucial role in optimizing the synthesis and application of coumarin-3-carboxylic acid succinimidyl esters. For NHS ester formation, anhydrous organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are preferred due to their ability to solubilize both the coumarin substrate and the coupling reagents while minimizing hydrolytic side reactions. The use of high-quality, amine-free DMF is particularly important, as residual dimethylamine can compete with the intended nucleophilic coupling reactions.
In bioconjugation applications, the choice of solvent system becomes more complex due to the need to balance NHS ester stability with biomolecule compatibility. Aqueous buffer systems at pH 8.3-8.5 provide optimal conditions for amino group modification, with sodium bicarbonate and phosphate buffers being the most commonly employed. The pH dependency of NHS ester reactivity is critical, as low pH conditions lead to amino group protonation and reduced reactivity, while high pH promotes rapid hydrolytic degradation of the NHS ester.
Table 3: Optimized Solvent Systems for Coumarin NHS Ester Applications
Application | Primary Solvent | Buffer System | pH Range | Temperature | Reaction Time |
---|---|---|---|---|---|
NHS ester synthesis | DMF/DCM | N/A | N/A | 0-25°C | 1-18 hours |
Protein labeling | Water | Phosphate/Bicarbonate | 8.3-8.5 | 4-25°C | 1-4 hours |
Storage solutions | DMSO/DMF | N/A | N/A | -20°C | 1-2 months |
Small molecule conjugation | DMF/DMSO | Organic base | Basic | 25-50°C | 2-24 hours |
For applications requiring enhanced solubility of hydrophobic NHS esters, co-solvent systems incorporating dimethyl sulfoxide (DMSO) or DMF have proven effective. These solvents can be used to prepare concentrated stock solutions of NHS esters, which are subsequently diluted into aqueous buffer systems for biomolecule labeling. The optimal concentration for biomolecule labeling typically ranges from 1-10 mg/mL, with reaction volumes maintained at minimum levels for small-scale applications.
Catalytic approaches for efficient conjugation have evolved to address specific challenges associated with different substrate classes. The use of water-soluble carbodiimides such as EDC (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide) has enabled direct aqueous coupling reactions without the need for pre-activation to NHS esters. This approach is particularly valuable for sensitive biomolecule substrates that may not tolerate organic solvent conditions.
Temperature control represents another critical parameter for optimizing conjugation efficiency while minimizing degradation pathways. Room temperature conditions are generally preferred for most applications, although certain transformations benefit from mild heating to 37-50°C. For storage and long-term stability, sub-zero temperatures (-20°C) are recommended, with proper desiccation to prevent moisture-induced degradation.
The development of specialized protocols for different biomolecule classes has led to refined approaches for protein, peptide, and nucleic acid labeling. These protocols typically involve careful optimization of NHS ester excess, with 8-fold molar excess being a common starting point for protein mono-labeling applications. The reaction progress can be monitored using chromatographic methods, with particular attention to the formation and quantification of NHS as a degradation product.
The primary mechanism underlying coumarin-3-carboxylic acid succinimidyl ester bioconjugation involves nucleophilic attack by primary amine groups on the activated carbonyl carbon of the succinimidyl ester [8] [9]. This reaction proceeds through a tetrahedral intermediate, ultimately resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a leaving group [12] [13].
Table 1: Reaction Kinetics and Optimal Conditions for Protein Modification
Parameter | Optimal Range | Reaction Time | Temperature |
---|---|---|---|
pH | 8.3-8.5 | 30 minutes to 4 hours | Room temperature to 4°C |
Buffer System | Phosphate, HEPES, Borate | Variable | 20-25°C |
Protein Concentration | 1-10 mg/mL | 2-4 hours | 4°C |
Molar Excess | 5-20 fold | 1-2 hours | Room temperature |
The specificity of this acylation reaction for primary amines derives from the pKa values of different nucleophilic groups present in proteins [8] [13]. The ε-amino group of lysine residues and the α-amino group at protein termini exhibit pKa values around 10, making them preferentially reactive at physiological to slightly alkaline pH conditions [9] [12]. Secondary amines and other nucleophilic groups such as hydroxyl groups show significantly reduced reactivity under these conditions [8] [44].
Detailed kinetic studies have demonstrated that the reaction follows second-order kinetics, with rate constants that are strongly pH-dependent [45] [47]. The hydrolysis of the succinimidyl ester competes with aminolysis, with hydrolysis half-lives of 4-5 hours at pH 7.0 and 0°C, decreasing to approximately 10 minutes at pH 8.6 and 4°C [9] [45]. This pH dependence necessitates careful optimization of reaction conditions to maximize labeling efficiency while minimizing hydrolytic degradation of the reagent [12] [47].
The formation of amide bonds through this mechanism produces conjugates with exceptional stability under physiological conditions [8] [9]. These covalent linkages resist hydrolysis and maintain structural integrity across a wide range of experimental conditions, making them suitable for long-term studies and applications requiring robust molecular attachments [13] [24].
Nucleic acid modification with coumarin-3-carboxylic acid succinimidyl ester encompasses several distinct approaches that exploit different reactive sites within DNA and RNA structures [14] [15]. The phosphate backbone conjugation strategy represents one of the most versatile methods for introducing fluorescent labels into nucleic acids without disrupting Watson-Crick base pairing [16] [19].
Table 2: Nucleic Acid Labeling Approaches and Conditions
Labeling Strategy | Target Site | Reaction Conditions | Labeling Efficiency |
---|---|---|---|
Terminal Phosphate Modification | 5' and 3' termini | pH 8.0-8.5, 2-4 hours | 85-95% |
Backbone Phosphate Conjugation | Internal phosphates | pH 7.5-8.0, 4-6 hours | 60-80% |
Amine-Modified Base Labeling | Modified nucleotides | pH 8.3, 1-2 hours | 90-98% |
Click Chemistry Approach | Alkyne/azide handles | pH 7.0-8.0, 30 minutes | 95-99% |
The phosphate backbone conjugation method typically involves the introduction of amine-reactive handles at phosphate positions through chemical or enzymatic means [17] [20]. Terminal deoxynucleotidyl transferase and other DNA-modifying enzymes can incorporate modified nucleotides bearing primary amine groups, which subsequently serve as attachment points for coumarin-3-carboxylic acid succinimidyl ester [14] [20].
Polymerase-based labeling strategies have demonstrated particular utility for incorporating coumarin derivatives into newly synthesized nucleic acids [14] [15]. DNA polymerases from thermophilic organisms, particularly those belonging to family B such as Vent exonuclease-negative and Thermococcus goesius exonuclease-negative, show enhanced tolerance for modified nucleotide substrates compared to family A polymerases like Taq polymerase [14]. These enzymes can incorporate coumarin-modified nucleotides at rates approaching those observed with natural substrates under optimized conditions [14] [15].
The development of two-step labeling approaches has significantly expanded the scope of nucleic acid modification with coumarin derivatives [14] [15]. These strategies involve the initial incorporation of small reactive handles such as terminal alkynes, azides, or amine groups, followed by subsequent conjugation with coumarin-3-carboxylic acid succinimidyl ester or related derivatives [16] [19]. This approach minimizes potential interference with polymerase function while enabling the attachment of larger fluorescent moieties [14] [15].
Site-specific labeling of nucleic acids has been achieved through the use of modified DNA methyltransferases and other sequence-specific enzymes [14]. These approaches allow for the precise introduction of coumarin labels at defined sequence contexts, enabling detailed studies of nucleic acid structure and dynamics [14] [15].
Carbohydrate-specific bioconjugation with coumarin-3-carboxylic acid succinimidyl ester encompasses multiple strategic approaches that capitalize on the unique chemical properties of sugar moieties [21] [22]. Glycomics research applications require labeling methods that preserve the native structure and biological activity of carbohydrate epitopes while introducing detectable fluorescent signals [25] [31].
Table 3: Carbohydrate Labeling Methodologies and Performance Metrics
Labeling Method | Target Functional Group | Reaction Efficiency | Structural Preservation |
---|---|---|---|
Reductive Amination | Reducing end aldehydes | 80-95% | Excellent |
Periodate Oxidation | cis-Diol groups | 70-90% | Good |
Amine Introduction | Hydroxyl groups | 60-85% | Variable |
Enzymatic Conjugation | Specific sugar residues | 85-99% | Excellent |
The reductive amination approach represents the most widely employed method for attaching coumarin derivatives to carbohydrate structures [25] [26]. This strategy exploits the equilibrium between the cyclic hemiacetal and open-chain aldehyde forms of reducing sugars, enabling nucleophilic attack by amine-containing reagents followed by reduction to form stable carbon-nitrogen bonds [25]. The multi-anionic nature of certain coumarin derivatives makes them particularly suitable for capillary electrophoresis-based analysis of labeled carbohydrates [25].
Periodate oxidation protocols provide an alternative approach for carbohydrate modification that does not require the presence of reducing ends [33] [35]. Sodium periodate treatment cleaves vicinal diol groups to generate reactive aldehyde functionalities, which can subsequently react with hydrazide or aminooxy derivatives of coumarin compounds [33]. This method proves particularly valuable for labeling complex glycoproteins and glycolipids where reducing ends may not be accessible [35].
Table 4: Enzymatic Glycosylation Approaches for Coumarin Conjugation
Enzyme System | Substrate Specificity | Reaction Conditions | Product Yield |
---|---|---|---|
Glycosyltransferases | UDP-sugar donors | pH 7.0-7.5, 37°C | 75-90% |
Glycosidases (mutated) | pNP-glycosides | pH 6.5-7.0, 50°C | 60-85% |
Fucosyltransferases | GDP-fucose | pH 7.2, 37°C | 70-88% |
Sialyltransferases | CMP-sialic acid | pH 7.0, 37°C | 65-80% |
Recent advances in enzymatic glycosylation have enabled the development of highly selective methods for coumarin attachment to specific carbohydrate structures [31] [32]. Glycosyltransferases and modified glycosidases can catalyze the formation of glycosidic bonds between coumarin-modified sugar donors and acceptor molecules, providing exquisite control over regiochemistry and stereochemistry [31] [32]. These biocatalytic approaches offer significant advantages in terms of reaction selectivity and product homogeneity compared to purely chemical methods [31].
The synthesis of coumarin S-glycosides through enzymatic means has emerged as a particularly promising avenue for glycomics applications [31]. Modified glycosidases with altered specificity can catalyze the formation of thioglycosidic bonds between mercapto-coumarin derivatives and various sugar substrates [31]. These reactions proceed through double-displacement mechanisms that retain the anomeric configuration of the sugar substrate while introducing the fluorescent coumarin moiety [31].
Fluorescence properties of carbohydrate-coumarin conjugates exhibit significant dependence on the nature of the glycosidic linkage and the specific sugar structure [31] [34]. S-glycosidic linkages generally provide enhanced fluorescence stability compared to O-glycosidic bonds, while maintaining compatibility with biological systems [31]. The incorporation of different monosaccharide units, including glucose, galactose, xylose, and fucose, produces conjugates with distinct spectroscopic properties that can be exploited for multiplexed detection applications [31].
Cytotoxicity assessments of coumarin-carbohydrate conjugates have demonstrated generally favorable biocompatibility profiles across multiple human cell lines [31]. Most coumarin S-glycoside derivatives show no significant inhibitory activity against cancer cell lines at concentrations up to 1000 micromolar, with only selective compounds displaying moderate activity against specific cell types [31]. This biocompatibility profile supports the utility of these conjugates for live-cell imaging and in vivo applications where cellular toxicity must be minimized [31].